molecular formula C9H9N3O B1365942 8-Methoxy-1,7-naphthyridin-6-amine CAS No. 55716-28-4

8-Methoxy-1,7-naphthyridin-6-amine

Cat. No.: B1365942
CAS No.: 55716-28-4
M. Wt: 175.19 g/mol
InChI Key: UZHCBQNHIKDKKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxy-1,7-naphthyridin-6-amine is a heterocyclic compound with the molecular formula C9H9N3O. It is a derivative of naphthyridine, characterized by the presence of a methoxy group at the 8th position and an amine group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-1,7-naphthyridin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with methoxy-substituted aldehydes in the presence of a catalyst. The reaction conditions often involve heating and the use of solvents such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, strong bases or acids as catalysts.

Major Products Formed:

Scientific Research Applications

8-Methoxy-1,7-naphthyridin-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methoxy-1,7-naphthyridin-6-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can lead to various biological effects, including antimicrobial or anticancer activities. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

    1,6-Naphthyridine: Another naphthyridine derivative with different substitution patterns.

    1,8-Naphthyridine: Similar core structure but with substitutions at different positions.

    2,7-Naphthyridine: Another isomer with distinct properties and applications.

Uniqueness: 8-Methoxy-1,7-naphthyridin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

8-methoxy-1,7-naphthyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-13-9-8-6(3-2-4-11-8)5-7(10)12-9/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHCBQNHIKDKKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=N1)N)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405430
Record name 8-methoxy-1,7-naphthyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55716-28-4
Record name 8-methoxy-1,7-naphthyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.